molecular formula C11H14O B6242252 (2-phenylcyclobutyl)methanol, Mixture of diastereomers CAS No. 1780790-16-0

(2-phenylcyclobutyl)methanol, Mixture of diastereomers

Cat. No.: B6242252
CAS No.: 1780790-16-0
M. Wt: 162.2
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Description

(2-phenylcyclobutyl)methanol, a mixture of diastereomers, is an organic compound characterized by a cyclobutyl ring substituted with a phenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted cyclobutyl halides with methanol in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of (2-phenylcyclobutyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-phenylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl or hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylcyclobutyl ketone or aldehyde.

    Reduction: Formation of phenylcyclobutane.

    Substitution: Formation of substituted phenylcyclobutyl derivatives.

Scientific Research Applications

(2-phenylcyclobutyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-phenylcyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the functional groups present and the nature of the interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylcyclobutanol: Similar structure but lacks the methanol group.

    Cyclobutylmethanol: Similar structure but lacks the phenyl group.

    Phenylcyclobutane: Similar structure but lacks the hydroxyl group.

Uniqueness

(2-phenylcyclobutyl)methanol is unique due to the presence of both the phenyl and methanol groups, which confer distinct chemical and physical properties

Properties

CAS No.

1780790-16-0

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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